3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a heterocyclic compound that features a unique trifluoromethyl group and an iodo substituent on a pyrrolo-pyridine framework. This compound is characterized by its molecular formula and a molecular weight of approximately 322.04 g/mol. Its structural properties make it significant in medicinal chemistry and material science, particularly due to its potential biological activities and interactions with various biological targets.
The compound is classified under pyrrolopyridines, which are known for their diverse biological activities. It is often studied in the context of drug design and development, particularly for its potential as a kinase inhibitor and in other therapeutic applications. The presence of both trifluoromethyl and iodo groups enhances its reactivity and interaction profiles, making it a subject of interest in synthetic organic chemistry and pharmacology.
The synthesis of 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. Common methods include:
The synthesis may require careful optimization of reaction conditions, including temperature, solvent choice, and reaction time to achieve high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of synthesized compounds.
The molecular structure of 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid features:
This arrangement contributes to its unique chemical properties and reactivity.
Key structural data includes:
The compound can undergo several chemical reactions due to its functional groups:
Reactions involving this compound are typically carried out under controlled conditions to prevent unwanted side reactions. The use of solvents, catalysts, and temperature control is crucial for optimizing yields.
The mechanism of action for 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid primarily involves its interactions with specific biological targets such as kinases. The binding affinity may be influenced by:
Studies indicate that compounds with similar structures exhibit significant inhibitory effects on various kinases, suggesting that this compound may follow analogous pathways in biological systems.
Key physical properties include:
Chemical properties encompass:
3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid has potential applications in:
The 1H-pyrrolo[2,3-b]pyridine scaffold (7-azaindole) is a privileged bicyclic heterocycle in drug design, characterized by a fused pyrrole-pyridine ring system. This core structure exhibits a π-deficient pyridine ring fused with a π-excessive pyrrole ring, creating an electronic asymmetry that facilitates diverse non-covalent interactions with biological targets. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH serves as a hydrogen bond donor. This dual functionality enables high-affinity binding to kinase ATP pockets, as evidenced by its prominence in kinase inhibitor discovery programs [2] [6]. The scaffold's planar rigidity allows for optimal penetration into deep hydrophobic enzyme cavities, while its moderate log P values (typically -0.5 to 2.5) enhance cell permeability compared to purine-based structures.
Table 1: Key Physicochemical Properties of Bioactive Heterocyclic Scaffolds
Heterocycle | Hydrogen Bond Donors | Hydrogen Bond Acceptors | log Pa | Polar Surface Area (Ų) | Dominant Biological Roles |
---|---|---|---|---|---|
1H-Pyrrolo[2,3-b]pyridine | 1 | 2 | 1.2-1.8 | 40-45 | Kinase inhibition, Receptor antagonism |
Indole | 1 | 1 | 2.0-2.5 | 28-32 | GPCR modulation |
Purine | 1-2 | 3-4 | -0.8-0.5 | 80-100 | Nucleoside mimetics |
Quinoline | 0 | 1 | 2.5-3.0 | 20-25 | Antimalarial, Antibacterial |
aCalculated for unsubstituted core structures
The scaffold's versatility is demonstrated in its application across multiple therapeutic areas. For instance, derivatives bearing substitutions at the 3-, 4-, and 5-positions have shown sub-nanomolar inhibition of Traf2- and Nck-interacting kinase (TNIK), a regulator of the Wnt signaling pathway implicated in colorectal and gastric cancers [2] [6]. The electron-rich nature of the fused system facilitates electrophilic aromatic substitutions and metal-catalyzed cross-coupling reactions, enabling efficient synthetic diversification at C-3, C-5, and C-7 positions.
The strategic incorporation of trifluoromethyl (-CF₃) and iodo (-I) groups at positions 5 and 3, respectively, creates synergistic effects that enhance the bioactivity profile of pyrrolo[2,3-b]pyridine derivatives. The -CF₃ group is a highly hydrophobic, electron-withdrawing moiety that significantly influences ligand-target interactions through three primary mechanisms:
Statistical analysis of -CH₃/-CF₃ substitutions reveals that approximately 9.19% of substitutions enhance biological activity by ≥10-fold. QM/MM calculations demonstrate binding energy improvements up to -4.36 kcal/mol in specific complexes, driven primarily by electrostatic contributions and solvation effects [7]. The energy gains are most pronounced when -CF₃ is positioned near aromatic residues (Phe, His) or arginine.
Table 2: Energetic Impact of -CH3/-CF3 Substitution in Protein-Ligand Complexes
Substitution Position | Average ΔG (kcal/mol) | Maximum ΔG (kcal/mol) | Dominant Energy Component | Preferred Proximal Residues |
---|---|---|---|---|
Aliphatic chain | -0.28 ± 0.41 | -1.85 | Van der Waals | Leu, Ile, Val |
Aromatic ring (meta) | -0.52 ± 0.38 | -3.12 | Electrostatic | Phe, Tyr |
Aromatic ring (para) | -0.87 ± 0.52 | -4.36 | Solvation/Electrostatic | Phe, His, Arg |
Heterocycle (5-membered) | -0.61 ± 0.44 | -2.94 | Electrostatic | Met, His |
The iodo substituent at C-3 serves as a versatile synthetic handle for structural diversification via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Its large atomic radius (133 pm) and moderate electronegativity facilitate oxidative addition to palladium(0) complexes. The electron-withdrawing nature of iodine also modulates the electron density of the fused ring system, enhancing hydrogen bond acceptor capability at the pyridine nitrogen. In the specific case of 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, the carboxylic acid at C-4 enables salt formation, coordination to metal ions, and hydrogen bonding interactions critical for protein binding [1] [5].
The medicinal exploration of pyrrolo[2,3-b]pyridine derivatives began in the early 2000s with investigations into kinase inhibition. A breakthrough came when in-house screening identified the unsubstituted scaffold as a potent inhibitor of TNIK (Traf2- and Nck-interacting kinase), prompting systematic structure-activity relationship (SAR) studies. Researchers discovered that substitutions at C-3 and C-5 significantly modulated potency, leading to the strategic incorporation of iodo and trifluoromethyl groups [2] [6]. These efforts yielded compounds with IC50 values below 1 nM against TNIK, along with concentration-dependent interleukin-2 (IL-2) secretion inhibition in cellular assays.
The synthesis of 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS# 1346447-39-9) exemplifies modern heterocyclic chemistry approaches. Key synthetic routes include:
Table 3: Synthetic Approaches to 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid
Method | Key Intermediate | Yield (%) | Purity (%) | Advantages |
---|---|---|---|---|
Directed Metalation | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | 45-55 | ≥97 | Regioselective iodination |
Cyclization | Ethyl 2-((2-amino-5-(trifluoromethyl)pyridin-3-yl)amino)-2-oxoacetate | 60-68 | ≥95 | One-pot assembly |
Halex Exchange | 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | 75-82 | ≥98 | High regioselectivity |
The compound typically presents as an off-white to pale yellow crystalline solid, stable at room temperature when protected from light and moisture. Its carboxylic acid group (pKa ≈ 3.8) enables salt formation, while the iodo substituent provides a synthetic vector for further derivatization. Commercial suppliers typically provide it at ≥97% purity (HPLC), with structural verification via 1H NMR (DMSO-d6: δ 12.1 ppm, br s, COOH; δ 12.5 ppm, br s, NH) and LC-MS (m/z 356.9 [M+H]+) [1] [3] [5].
Current research focuses on leveraging this compound as a precursor for next-generation kinase inhibitors, particularly through Pd-catalyzed coupling of the iodo group with boronic acids or terminal alkynes. The trifluoromethyl group's role extends beyond passive hydrophobicity, as it engages in orthogonal dipolar interactions with backbone carbonyls in kinase hinge regions, rationalizing the exceptional potency observed in TNIK inhibitors derived from this chemotype [2] [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1